REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1.[Si]([C:17]#[N:18])(C)(C)C.[Si](OS(C(F)(F)F)(=O)=O)(C)(C)C.[CH3:31][C:32]([CH3:34])=O>C(Cl)Cl>[C:17]([C:32]([NH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1)([CH3:34])[CH3:31])#[N:18]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)NC)C=C1)F
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C#N
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The white solid was filtered
|
Type
|
WASH
|
Details
|
washed with a small amount of DCM
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C)(C)NC1=CC(=C(C(=O)NC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |